Enantioselective Synthesis: CDR Method vs. Asymmetric Deprotonation
The catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine enables the enantioselective synthesis of 2-aryl and 2-vinyl piperidines with er's reaching 97:3 (R:S), representing a 20% reduction in the minor enantiomer fraction relative to the prior asymmetric deprotonation methodology reported by Dieter (er's up to 93:7) [1]. When applied specifically to vinylation via Negishi coupling, the CDR method using (S,S)-2 ligand (5 mol%) in Et2O at -45°C for 5 hours afforded the vinylated product in 68% yield with 96:4 er [1]. Importantly, this method obviates the requirement for stoichiometric chiral auxiliaries or asymmetric precursor synthesis, enabling both enantiomers to be accessed simply by ligand choice [2].
| Evidence Dimension | Enantiomeric ratio (er) for 2-vinylpiperidine synthesis |
|---|---|
| Target Compound Data | 96:4 er (R:S) after 5h; 93:7 er after 3h; 68-74% yield |
| Comparator Or Baseline | Prior asymmetric deprotonation method: up to 93:7 er (Dieter et al.) |
| Quantified Difference | er improved from 93:7 to 96:4 (minor enantiomer reduced from ~7% to 4%); approximately 43% relative reduction in undesired enantiomer |
| Conditions | CDR: N-Boc-piperidine, s-BuLi/TMEDA, (S,S)-2 ligand (5 mol%), Et2O, -45°C, 3-5h; then ZnCl2, transmetalation, vinyl bromide coupling |
Why This Matters
For procurement decisions, this demonstrates that the Boc-protected scaffold uniquely enables catalytic asymmetric vinylation with commercially relevant enantioselectivity, whereas unprotected or differently protected piperidines would require separate asymmetric approaches with lower reported er's.
- [1] Coldham, I.; Leonori, D.; Beng, T.K.; Gawley, R.E. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 2010, 13(3), 394-397. View Source
- [2] Beng, T.K.; Gawley, R.E. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)- and (S)-2-Arylpiperidines. Journal of the American Chemical Society, 2010, 132(35), 12216-12217. View Source
